2,6-Naphthyridine-1-carbonitrile chemical structure and properties
2,6-Naphthyridine-1-carbonitrile chemical structure and properties
Executive Summary: The Scaffold Advantage
2,6-Naphthyridine-1-carbonitrile represents a high-value heterocyclic scaffold in modern medicinal chemistry. As a diaza-analogue of naphthalene, the 2,6-naphthyridine core is increasingly recognized as a "privileged structure," particularly in the development of kinase inhibitors (e.g., FGFR4, CK2) and bioisosteres of isoquinoline.
The introduction of a nitrile (cyano) group at the C1 position—ortho to the N2 nitrogen—imparts unique electronic properties. It serves as both a reversible covalent warhead for serine/cysteine targeting and a versatile synthetic handle for transformation into amidines, amides, or tetrazoles. This guide details the structural properties, rational synthesis via N-oxide activation, and therapeutic utility of this compound.
Physicochemical Profile & Structural Logic[1]
Structural Identity
The 2,6-naphthyridine system consists of two fused pyridine rings.[1] The numbering follows IUPAC rules for fused systems, where the heteroatoms dictate priority.
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Formula: C₉H₅N₃
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Molecular Weight: 155.16 g/mol
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System: Bicyclic aromatic heterocycle (10
-electrons). -
Topological Polar Surface Area (TPSA): ~50 Ų (Predicted).
Electronic Distribution
The 1-position is electronically deficient due to the inductive effect of the adjacent N2 nitrogen and the resonance withdrawal of the nitrile group. This makes C1 highly susceptible to nucleophilic attack, a property exploited in covalent inhibition strategies.
| Property | Value (Predicted/Experimental) | Significance |
| LogP | 1.2 – 1.5 | Favorable lipophilicity for CNS penetration and oral bioavailability. |
| H-Bond Acceptors | 3 (N2, N6, CN) | High capacity for interaction with kinase hinge regions. |
| H-Bond Donors | 0 | Requires functionalization (e.g., reduction to amine) to add donor capacity. |
| pKa (Conjugate Acid) | ~2.5 (Ring N) | Less basic than isoquinoline due to the electron-withdrawing nitrile. |
Synthetic Methodologies: The Reissert-Henze Strategy[3]
Direct cyanation of the neutral 2,6-naphthyridine ring is electronically unfavorable. The most robust protocol employs the Reissert-Henze reaction , utilizing N-oxide activation to render the C1 position electrophilic.
Retrosynthetic Analysis
The synthesis hinges on the regioselective oxidation of the 2,6-naphthyridine core, followed by a nucleophilic rearrangement.
Figure 1: Strategic workflow for the synthesis of 2,6-naphthyridine-1-carbonitrile via N-oxide activation.
Mechanistic Insight[4]
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Activation: The N2-oxide is reacted with an acylating agent (e.g., benzoyl chloride or dimethylcarbamoyl chloride). This forms a highly reactive N-acyloxypyridinium salt.
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Nucleophilic Attack: The cyanide ion (from TMSCN) attacks the C1 position (alpha to nitrogen). This position is favored over C3 due to the specific electronic distribution of the fused system, similar to the preference seen in isoquinoline N-oxides.
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Elimination: The resulting 1,2-dihydro intermediate undergoes aromatization via the loss of benzoic acid, yielding the 1-carbonitrile.
Medicinal Chemistry Applications
The 2,6-naphthyridine scaffold has demonstrated significant potency in oncology, specifically targeting kinases involved in hepatocellular carcinoma.
FGFR4 and CK2 Inhibition
Research indicates that 2,6-naphthyridine derivatives are potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) and Casein Kinase 2 (CK2) .[2] The 1-carbonitrile group can act as a "warhead" or be hydrolyzed to a primary amide to form critical hydrogen bonds with the kinase hinge region (e.g., interacting with the backbone of Val561 in FGFR4).
Figure 2: Biological intervention point. The compound targets FGFR4, disrupting downstream oncogenic signaling in liver cancer.[2]
Experimental Protocols
Protocol A: Synthesis of 2,6-Naphthyridine-2-oxide
Prerequisite: 2,6-Naphthyridine is synthesized via the condensation of 4-cyano-3-pyridylacetonitrile or commercially sourced.[3]
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Dissolution: Dissolve 2,6-naphthyridine (1.0 eq) in dichloromethane (DCM) (0.1 M concentration).
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Oxidation: Cool to 0°C. Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) portion-wise over 15 minutes.
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Reaction: Warm to room temperature and stir for 3–6 hours. Monitor by TLC (MeOH/DCM 1:9). The N-oxide is significantly more polar.
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Workup: Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid byproduct. Dry organic layer over Na₂SO₄.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).
Protocol B: Reissert-Henze Cyanation (1-CN Formation)
Note: This reaction generates cyanide derivatives. Perform in a well-ventilated fume hood.
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Activation: Dissolve 2,6-naphthyridine-2-oxide (1.0 eq) in anhydrous DCM under Argon atmosphere.
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Reagent Addition: Add Trimethylsilyl cyanide (TMSCN, 1.5 eq). Stir for 10 minutes.
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Acylation: Dropwise add Benzoyl Chloride (BzCl, 1.2 eq) at 0°C. The solution typically turns yellow/orange.
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Cyclization/Elimination: Stir at room temperature for 12 hours. If reaction is sluggish, add a catalytic amount of DBU (10 mol%) to facilitate elimination.
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Quench: Quench with saturated NaHCO₃.
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Extraction: Extract with DCM (x3). Wash combined organics with brine.
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Isolation: Dry over MgSO₄ and concentrate. Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane gradient).
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Expected Yield: 60–75%.
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Characterization: Look for Nitrile stretch in IR (~2230 cm⁻¹) and downfield shift of C1-H proton disappearance in ¹H NMR.
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References
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BenchChem. (2025).[2] The Therapeutic Promise of 2,6-Naphthyridine Compounds: A Technical Guide. Retrieved from
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Wójcicka, A. (2023).[4] Synthesis and Biological Activity of 2,6-Naphthyridine Derivatives: A Mini Review. Current Organic Chemistry, 27(8), 648–660.[4] Retrieved from
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Sakamoto, T., et al. (2024). Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma.[2][5] Journal of Medicinal Chemistry. Retrieved from
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Der Pharma Chemica. (2023). An eco-sustainable green approach for the synthesis of 2,6-naphthyridines under microwave irradiation.[3] Der Pharma Chemica. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136067, 2,6-Naphthyridine. Retrieved from
